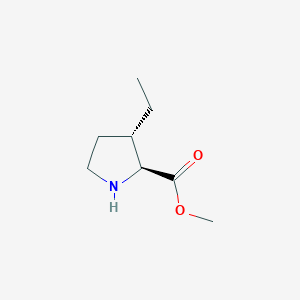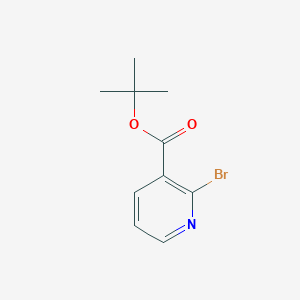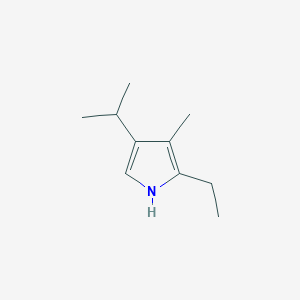![molecular formula C9H10N2O2 B064623 8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 179863-45-7](/img/structure/B64623.png)
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound is also known as AMBO or 5-MeO-AMBO, and it belongs to the class of oxazinones. The unique structural features of AMBO make it a promising candidate for drug discovery and development, as well as for use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of AMBO is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to interact with various receptors, including the serotonin receptor, dopamine receptor, and adrenergic receptor. AMBO has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
AMBO has been shown to have a range of biochemical and physiological effects in various studies. The compound has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. AMBO has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
AMBO has several advantages as a research tool, including its high purity and stability, as well as its ability to modulate various signaling pathways in the body. However, there are also some limitations to the use of AMBO in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on AMBO, including further investigation of its mechanism of action and its potential applications in drug discovery and development. Additionally, more studies are needed to explore the potential of AMBO as a neuroprotective agent and its role in modulating neurotransmitter systems. Further optimization of the synthesis of AMBO may also be possible, which could improve the efficiency and yield of the reaction.
Synthesemethoden
The synthesis of AMBO involves a multistep process that starts with the reaction of 2-methylbenzoxazole with chloroacetyl chloride, followed by the reaction with ethylamine to form the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride to obtain AMBO in high yield and purity. The synthesis of AMBO has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the reaction.
Wissenschaftliche Forschungsanwendungen
AMBO has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, AMBO has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a neuroprotective agent and as a modulator of neurotransmitter systems.
Eigenschaften
CAS-Nummer |
179863-45-7 |
|---|---|
Produktname |
8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one |
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
8-amino-5-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-2-3-6(10)9-8(5)11-7(12)4-13-9/h2-3H,4,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
ODMILUPFGKIFRX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N)OCC(=O)N2 |
Kanonische SMILES |
CC1=C2C(=C(C=C1)N)OCC(=O)N2 |
Synonyme |
8-AMINO-5-METHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



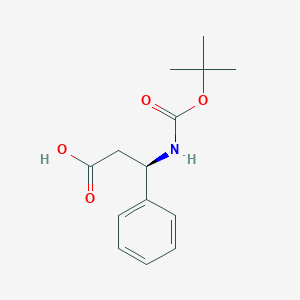


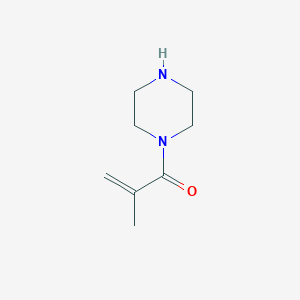

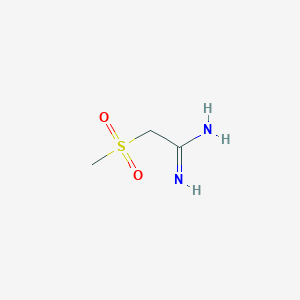
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
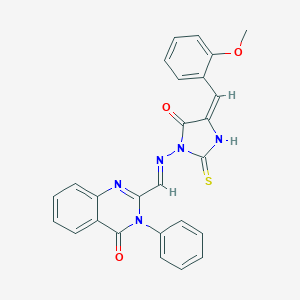
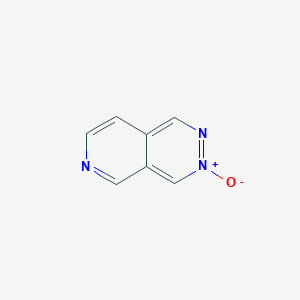

![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
